Epitetracyclin

Übersicht

Beschreibung

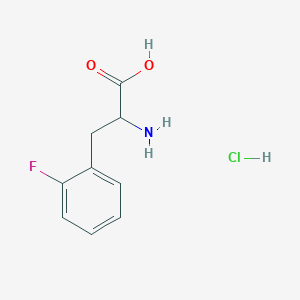

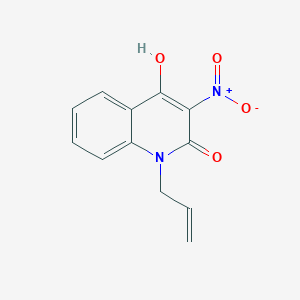

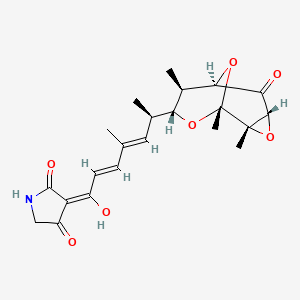

Epitetracycline is a derivative of tetracycline, a broad-spectrum antibiotic that inhibits bacterial protein synthesis. It is part of the tetracycline family, which includes other well-known antibiotics such as doxycycline and minocycline . Epitetracycline is known for its antibacterial properties and is used in various medical and scientific applications.

Wissenschaftliche Forschungsanwendungen

Epitetracycline has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying chemical reactions and mechanisms.

Biology: Employed in research on bacterial resistance and protein synthesis inhibition.

Medicine: Investigated for its potential use in treating bacterial infections and other medical conditions.

Industry: Utilized in the development of new antibiotics and other pharmaceutical products

Wirkmechanismus

Target of Action

Epitetracycline, like other tetracyclines, primarily targets bacterial ribosomes . These ribosomes play a crucial role in protein synthesis, which is vital for the survival and growth of bacteria .

Mode of Action

Epitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit . This binding prevents the attachment of tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis . The inhibition of protein synthesis halts bacterial growth, making Epitetracycline a bacteriostatic antibiotic .

Biochemical Pathways

The primary biochemical pathway affected by Epitetracycline is protein biosynthesis. By binding to the 30S ribosomal subunit, Epitetracycline prevents the addition of new amino acids to the growing peptide chain . This disruption in protein synthesis affects various downstream cellular processes, as proteins are essential for numerous functions within the bacterial cell.

Pharmacokinetics

It is known that the pharmacokinetics of tetracyclines can be influenced by the ability to form complexes with metal ions such as calcium, magnesium, and iron . These complexes can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, impacting its bioavailability .

Result of Action

The primary result of Epitetracycline’s action is the inhibition of bacterial growth. By interfering with protein synthesis, Epitetracycline prevents bacteria from producing essential proteins, which halts their growth and proliferation . This makes Epitetracycline effective against a wide range of gram-positive and gram-negative bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Epitetracycline. For instance, the presence of metal ions in the environment can affect the drug’s pharmacokinetics . Additionally, the emergence of resistant bacterial strains can limit the effectiveness of Epitetracycline . These resistant strains often possess genes that code for proteins capable of effluxing tetracyclines or protecting bacterial ribosomes from their action .

Biochemische Analyse

Biochemical Properties

Epitetracycline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site . This interaction disrupts the elongation phase of protein synthesis, leading to the inhibition of bacterial growth. Epitetracycline also interacts with metal ions such as calcium, magnesium, and iron, forming complexes that influence its antimicrobial activity .

Cellular Effects

Epitetracycline exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. In eukaryotic cells, epitetracycline can affect mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes . This can result in altered cellular metabolism and reduced ATP production. Additionally, epitetracycline has been shown to influence cell signaling pathways and gene expression, potentially leading to changes in cellular function .

Molecular Mechanism

The molecular mechanism of epitetracycline involves its binding to the 30S ribosomal subunit, where it interferes with the binding of aminoacyl-tRNA to the ribosome . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. Epitetracycline also inhibits the activity of certain enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial effects . Additionally, epitetracycline can induce changes in gene expression by affecting transcriptional regulators and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epitetracycline can change over time due to its stability and degradation. Epitetracycline is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or acidic conditions . Over time, the degradation products of epitetracycline may exhibit reduced antimicrobial activity or different biological effects. Long-term studies have shown that continuous exposure to epitetracycline can lead to the development of bacterial resistance, necessitating careful monitoring and dosage adjustments .

Dosage Effects in Animal Models

The effects of epitetracycline vary with different dosages in animal models. At therapeutic doses, epitetracycline effectively inhibits bacterial infections without causing significant adverse effects . At higher doses, epitetracycline can cause toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where low doses may not be sufficient to achieve the desired antimicrobial effect, while excessively high doses can lead to severe toxicity . Careful dosage optimization is essential to balance efficacy and safety.

Metabolic Pathways

Epitetracycline is involved in several metabolic pathways, including its own metabolism and the metabolism of other compounds. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of epitetracycline are excreted through the kidneys and bile. Epitetracycline can also affect metabolic flux by inhibiting enzymes involved in key metabolic pathways, leading to changes in metabolite levels . These effects can influence the overall metabolic state of the organism.

Transport and Distribution

Epitetracycline is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and active transport . Epitetracycline interacts with transporters and binding proteins, such as the multidrug resistance protein (MDR) family, which can affect its intracellular localization and accumulation . The distribution of epitetracycline within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of epitetracycline is critical for its activity and function. Epitetracycline primarily localizes to the cytoplasm, where it binds to ribosomes and inhibits protein synthesis . It can also accumulate in mitochondria, affecting mitochondrial protein synthesis and function . The localization of epitetracycline is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of epitetracycline is essential for elucidating its mechanism of action and potential side effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Epitetracyclin kann aus Tetracyclin durch eine Reihe von chemischen Reaktionen synthetisiert werden. Ein übliches Verfahren beinhaltet die Ansäuerung der Tetracyclin-Harnstoff-Doppelsalz-Kristallisations-Mutterlauge auf einen pH-Wert von 1,0-3,0, gefolgt von Rühren bei 25-40 °C. Das Filtrat wird dann abgekühlt, und Ammoniakwasser wird zugegeben, um den pH-Wert auf 4,0-6,0 zu regulieren, was zur Kristallisation führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst ähnliche Schritte, jedoch in größerem Maßstab. Der Prozess umfasst Ansäuerung, Filtration, Kühlung und Kristallisation, um sicherzustellen, dass das Endprodukt die Qualitätsstandards für den Einsatz in verschiedenen Anwendungen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Epitetracyclin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und so seine Eigenschaften verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion und Produkt .

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung chemischer Reaktionen und Mechanismen verwendet.

Biologie: Wird in der Forschung zu bakterieller Resistenz und Hemmung der Proteinsynthese eingesetzt.

Medizin: Wird auf seine potenzielle Anwendung bei der Behandlung bakterieller Infektionen und anderer Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Antibiotika und anderer pharmazeutischer Produkte eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die 30S-Ribosomen-Untereinheit von Bakterien bindet und so verhindert, dass Aminoacyl-tRNA an die A-Stelle des Ribosoms bindet. Diese Hemmung der Translation führt zur Beendigung der Proteinsynthese, was letztendlich zum Absterben der Bakterien führt . Die Bindung ist reversibel, was eine kontrollierte Verwendung in verschiedenen Anwendungen ermöglicht .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Epitetracyclin ähnelt anderen Tetracyclinen wie:

- Tetracyclin

- Doxycyclin

- Minocyclin

- Oxytetracyclin

- Chlortetracyclin

Einzigartigkeit

This compound ist aufgrund seiner spezifischen chemischen Struktur und Eigenschaften einzigartig, die es ermöglichen, in speziellen Anwendungen eingesetzt zu werden. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und verschiedene Derivate zu bilden, macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen .

Eigenschaften

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXMGUDVXFXRIG-PMXORCKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873795 | |

| Record name | Epitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-85-6 | |

| Record name | Epitetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D12GU0X3KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

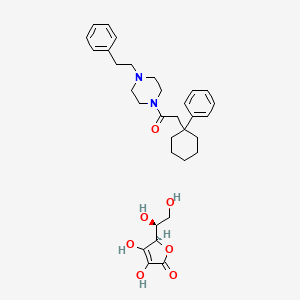

![Benzyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1505710.png)

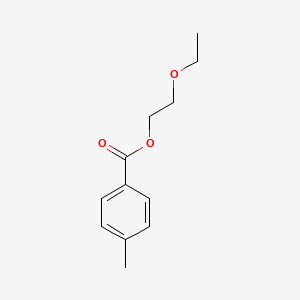

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl acrylate](/img/structure/B1505719.png)

![ETHYL 6,7-DIHYDRO-4H-PYRANO[4,3-D]THIAZOLE-2-CARBOXYLATE](/img/structure/B1505724.png)

![hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride](/img/structure/B1505725.png)

![Carbonic acid bis[3-[methyldiethoxysilyl]propyl] ester](/img/structure/B1505727.png)